Bienvenue dans la boutique en ligne BenchChem!

YM-264

PAF receptor binding radioligand displacement receptor pharmacology

Select YM-264 for its sub-mg/kg oral potency (ED50 0.19–0.49 mg/kg), a defined thiazolidine-piperazine scaffold distinct from ginkgolide or thieno-triazolodiazepine antagonists. It delivers documented cross-species translational data (pA2: 8.68 human, 8.33 rabbit, 8.14 guinea-pig) and head-to-head validated renal efficacy comparable to WEB 2086. This compound is ideal for sepsis/MOF, nephropathy, and chronic in vivo programs that demand low compound consumption and reproducible pharmacokinetic/pharmacodynamic relationships.

Molecular Formula C28H36N4O5S
Molecular Weight 540.7 g/mol
CAS No. 131888-54-5
Cat. No. B166733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-264
CAS131888-54-5
Synonyms1-(3-methyl-3-phenylbutyl)-4-(2-(3-pyridyl)thiazolidin-4-ylcarbonyl)piperazine fumarate
YM 264
YM-264
Molecular FormulaC28H36N4O5S
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyLBPPBLYOJCIZRW-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM-264 Procurement Guide: PAF Receptor Antagonist with Quantified Oral Efficacy and Species-Specific Potency


YM-264 (CAS: 131888-54-5) is a selective, orally active antagonist of the platelet-activating factor (PAF) receptor developed by Yamanouchi Pharmaceutical Co., Ltd. [1]. As a small molecule (MW: 540.67) with the IUPAC name 1-(3-methyl-3-phenylbutyl)-4-((2-(3-pyridinyl)-4-thiazolidinyl)carbonyl)piperazine fumarate, YM-264 exhibits high-affinity binding to rabbit platelet membranes (pKi 8.85, equivalent to Ki ≈ 1.4 nM) [2]. The compound is structurally distinct from other PAF antagonist classes, including the ginkgolide natural products (e.g., BN 52021) and the thieno-triazolodiazepine series (e.g., WEB 2086/Apafant), offering a differentiated thiazolidine-piperazine scaffold with demonstrated in vivo efficacy across multiple disease-relevant animal models [3].

YM-264 vs Generic PAF Antagonists: Why Structural and Pharmacological Class Matters for Reproducible Research


PAF receptor antagonists span multiple chemical classes with divergent physicochemical properties, oral bioavailability profiles, and species-dependent potency, rendering them non-interchangeable. YM-264 belongs to the 2-(3-pyridyl)thiazolidine-4-carboxamide series, which demonstrates high oral activity with ED50 values in the sub-milligram per kilogram range [1]. In contrast, natural product-derived antagonists like ginkgolide B (BN 52021) exhibit micromolar affinity (Ki ≈ 1.3 μM) and lack the oral potency of synthetic scaffolds [2]. Within the synthetic antagonist class, YM-264 and WEB 2086 (Apafant) share some in vivo endpoints but differ in structural architecture, receptor binding kinetics, and cross-species activity patterns [3]. Substituting YM-264 with a generic "PAF antagonist" introduces uncontrolled variables that compromise assay reproducibility, cross-study comparability, and mechanistic interpretation. The quantitative evidence below delineates the specific dimensions where YM-264 offers verifiable differentiation relative to its closest comparators.

YM-264 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs WEB 2086, BN 52021, and Class Comparators


PAF Receptor Binding Affinity: YM-264 pKi 8.85 (Ki ≈ 1.4 nM) vs BN 52021 Ki 1.3 μM

YM-264 exhibits high-affinity binding to rabbit platelet PAF receptors with a pKi of 8.85, corresponding to a Ki of approximately 1.4 nM [1]. This affinity is approximately three orders of magnitude higher than the natural product-derived PAF antagonist ginkgolide B (BN 52021), which binds human neutrophil PAF receptors with a Ki of 1.3 ± 0.5 × 10⁻⁶ M (1.3 μM) [2]. The 930-fold difference in binding affinity translates to substantially lower compound concentrations required for receptor occupancy.

PAF receptor binding radioligand displacement receptor pharmacology

Oral In Vivo Potency: YM-264 ED50 = 0.19 mg/kg (p.o.) for PAF-Induced Mortality vs Class Baseline

YM-264 demonstrates high oral potency with ED50 values of 0.19 mg/kg (p.o.) for inhibiting PAF-induced death in mice, 0.30 mg/kg (p.o.) for inhibiting PAF-induced hemoconcentration in rats, and 0.49 mg/kg (p.o.) for inhibiting PAF-induced increase in vascular permeability in guinea-pigs [1]. These sub-milligram per kilogram oral ED50 values establish YM-264 as a highly orally active PAF antagonist. In contrast, many natural product-derived PAF antagonists lack demonstrable oral activity at comparable doses, and synthetic comparators like WEB 2086 require higher oral doses to achieve similar in vivo endpoints [2].

oral bioavailability in vivo pharmacology PAF-induced shock

Head-to-Head In Vivo Comparison: YM-264 and WEB 2086 Show Comparable Efficacy in Puromycin-Induced Nephropathy

In a direct head-to-head study in the rat puromycin aminonucleoside-induced nephropathy model, YM-264 and the structurally distinct PAF antagonist WEB 2086 were evaluated alongside methylprednisolone and ticlopidine. Both YM-264 and WEB 2086 inhibited proteinuria and improved hypercholesterolemia and hypoalbuminemia, while the antiplatelet agent ticlopidine showed no inhibitory effect [1]. This study establishes that despite their differing chemical scaffolds (YM-264: thiazolidine-piperazine; WEB 2086: thieno-triazolodiazepine), both compounds achieve comparable disease-modifying efficacy in this renal inflammation model, validating YM-264 as a credible alternative to WEB 2086 for nephropathy research applications.

nephropathy proteinuria renal pharmacology

Species-Specific Platelet Aggregation Inhibition: YM-264 pA2 Values Across Human, Rabbit, and Guinea-Pig Platelets

YM-264 inhibits PAF-induced platelet aggregation with species-dependent potency: pA2 = 8.68 for human platelets, 8.33 for rabbit platelets, and 8.14 for guinea-pig platelets [1]. This quantitative species profile is critical for experimental design and cross-species data interpretation. In contrast, WEB 2086 (Apafant) inhibits PAF binding to human PAF receptors with a Ki of 9.9 nM (pKi ≈ 8.0) but its cross-species pA2 profile for platelet aggregation is less comprehensively documented in the primary literature [2]. YM-264's well-characterized species-dependent potency gradient provides researchers with quantitative guidance for selecting appropriate in vitro and in vivo model systems.

platelet aggregation species differences functional antagonism

In Vivo Survival Benefit in Multiple Organ Failure: YM-264 0.1 mg/kg/h i.v. Improves 24-h Survival

In a rat model of multiple organ failure (MOF) induced by cerulein plus lipopolysaccharide (LPS), YM-264 administered as an intravenous infusion at 0.1 mg/kg/h significantly increased the 24-hour survival rate compared to untreated controls [1]. Prophylactic treatment with YM-264 (0.1 mg/kg/h) ameliorated pancreatic, hepatic, renal, and pulmonary dysfunction in rats with MOF. A comparator neutrophil elastase inhibitor (compound 1) required a 20-fold higher dose (2 mg/kg/h) to achieve a similar prophylactic survival benefit [1]. This differential dose requirement highlights YM-264's potency advantage in a clinically relevant acute inflammatory syndrome model.

multiple organ failure acute pancreatitis sepsis

Airway Hyperresponsiveness Inhibition: YM-264 1-3 mg/kg p.o. Reduces Antigen-Induced Rrs in Guinea-Pig Asthma Model

In a guinea-pig model of ovalbumin-induced asthma, YM-264 administered orally at 1 mg/kg and 3 mg/kg significantly inhibited airway hyperresponsiveness (AHR) and the late asthmatic response [1]. Baseline respiratory resistance (Rrs) values were 0.40 ± 0.02 cm H₂O/mL/s in controls, 0.39 ± 0.01 cm H₂O/mL/s in YM-264 1 mg/kg group, and 0.36 ± 0.01 cm H₂O/mL/s in YM-264 3 mg/kg group. During the immediate asthmatic response (IAR), Rrs increased to 0.92 ± 0.10 cm H₂O/mL/s in controls (p=0.0002), 0.81 ± 0.12 cm H₂O/mL/s in YM-264 1 mg/kg (p=0.01), and 1.06 ± 0.29 cm H₂O/mL/s in YM-264 3 mg/kg (p=0.048). In the late phase (6 h post-antigen), control Rrs increased to 0.72 ± 0.10 cm H₂O/mL/s (p=0.0101), while both YM-264 doses significantly inhibited this reelevation [1]. YM-264 also inhibited eosinophil infiltration in a dose-dependent manner. While comparator PAF antagonists like WEB 2086 have demonstrated efficacy in asthma models, YM-264 provides a well-quantified dose-response dataset for AHR inhibition with oral dosing.

asthma airway hyperresponsiveness late asthmatic response

YM-264 High-Value Application Scenarios for Research Procurement and Experimental Design


Oral In Vivo Pharmacology Studies Requiring Sub-mg/kg Dosing

YM-264 is optimally suited for in vivo studies requiring oral administration with minimal compound consumption. Its ED50 values of 0.19 mg/kg (p.o., mouse PAF-induced mortality), 0.30 mg/kg (p.o., rat hemoconcentration), and 0.49 mg/kg (p.o., guinea-pig vascular permeability) enable robust pharmacological effects at sub-milligram per kilogram doses [1]. This potency profile reduces compound procurement costs for chronic dosing studies, minimizes formulation challenges associated with poorly soluble antagonists, and facilitates dose-ranging experiments within practical solubility limits. For researchers accustomed to natural product-derived PAF antagonists that lack oral activity or synthetic comparators requiring higher oral doses, YM-264 offers a cost-effective alternative with established oral PK/PD relationships [2].

Cross-Species Platelet Pharmacology and Translational Studies

YM-264's well-characterized species-dependent pA2 values—8.68 (human), 8.33 (rabbit), and 8.14 (guinea-pig) for PAF-induced platelet aggregation—make it the preferred tool compound for cross-species translational studies [1]. This quantitative species potency gradient allows investigators to adjust dosing strategies when transitioning between in vitro human platelet assays and in vivo animal models, ensuring consistent target engagement across experimental phases. In contrast, many PAF antagonists lack comprehensive cross-species functional data, introducing uncertainty in dose translation [2]. Researchers designing studies that span human ex vivo platelet assays and rodent/rabbit in vivo models should select YM-264 for its documented species pharmacology.

Renal Inflammation and Nephropathy Models with Head-to-Head Validation

For studies of PAF-mediated renal pathology, YM-264 offers head-to-head validated efficacy comparable to the widely used antagonist WEB 2086 in the rat puromycin aminonucleoside-induced nephropathy model [1]. Both compounds inhibited proteinuria and improved hypercholesterolemia and hypoalbuminemia, confirming that YM-264's distinct thiazolidine-piperazine scaffold delivers equivalent disease-modifying effects in renal inflammation [1]. This head-to-head dataset supports YM-264 as a credible alternative to WEB 2086 for nephropathy research, enabling scaffold diversification studies, orthogonal validation experiments, or investigations where WEB 2086's thieno-triazolodiazepine structure may introduce off-target liabilities.

Acute Pancreatitis and Multiple Organ Failure Research

YM-264 is validated in a clinically translatable rat model of multiple organ failure (MOF) induced by cerulein pancreatitis plus LPS challenge [1]. In this model, YM-264 infusion at 0.1 mg/kg/h i.v. significantly improved 24-hour survival and ameliorated pancreatic, hepatic, renal, and pulmonary dysfunction [1]. Notably, YM-264 achieved this survival benefit at a 20-fold lower dose than a comparator neutrophil elastase inhibitor (prophylactic setting) and a 50-fold lower dose in the therapeutic setting [1]. This high potency in an acute critical illness model positions YM-264 as the preferred PAF antagonist for research on sepsis-associated organ dysfunction, acute pancreatitis complications, and systemic inflammatory response syndromes where PAF receptor antagonism is hypothesized to confer benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-264

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.